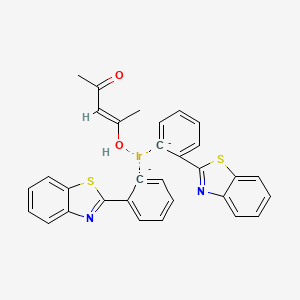
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) is a phosphorescent organometallic iridium complex. This compound is known for its use as a dopant in organic light-emitting diodes (OLEDs) and white organic light-emitting diodes (WOLEDs) . The compound’s unique structure allows it to emit light efficiently, making it valuable in the field of optoelectronics.
Vorbereitungsmethoden
The synthesis of Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) typically involves the reaction of iridium trichloride with 2-phenylbenzothiazole and acetylacetone under specific conditions . The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iridium.
Reduction: Reduction reactions can convert the iridium complex to lower oxidation states.
Substitution: The acetylacetonato ligand can be substituted with other ligands, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) has several scientific research applications:
Chemistry: Used as a dopant in OLEDs and WOLEDs, enhancing their efficiency and stability.
Medicine: Investigated for use in photodynamic therapy, where its light-emitting properties can be harnessed to target cancer cells.
Industry: Employed in the development of advanced display technologies and lighting solutions.
Wirkmechanismus
The compound exerts its effects through its phosphorescent properties. When excited by an external energy source, the iridium complex emits light as it returns to its ground state. This emission is due to the transition of electrons between different energy levels within the iridium complex. The molecular targets and pathways involved include the interaction of the iridium complex with light and its subsequent emission of photons .
Vergleich Mit ähnlichen Verbindungen
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) is unique due to its specific ligand structure, which provides efficient light emission. Similar compounds include:
Bis(2-phenylbenzothiazole-C2,N)-bis(acetonitrile)iridium(III): Another iridium complex with different ligands, used in similar applications.
Bis(2,5-diphenyloxazole-C2,N)(acetylacetonato)iridium(III): A related compound with different ligands, also used in optoelectronics.
These compounds share similar applications but differ in their ligand structures, which can affect their efficiency and stability in various applications.
Eigenschaften
Molekularformel |
C31H24IrN2O2S2-2 |
|---|---|
Molekulargewicht |
712.9 g/mol |
IUPAC-Name |
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3+; |
InChI-Schlüssel |
QAZSVFNPMCBPKG-NKZKMTPJSA-N |
Isomerische SMILES |
C/C(=C\C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Kanonische SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)



![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)






![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)

